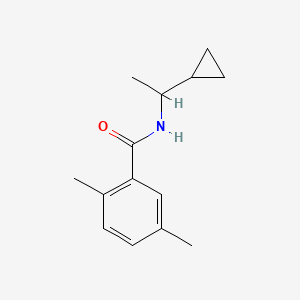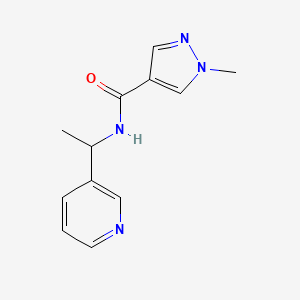
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the substituted phenethylamine class of drugs. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant and euphoric effects. However, in recent years, Dibutylone has also gained attention in the scientific community for its potential applications in research.
Wirkmechanismus
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the induction of euphoria and other psychoactive effects.
Biochemical and Physiological Effects:
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognitive function. These effects are similar to those produced by other stimulant drugs, such as amphetamines and cocaine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has several advantages for use in lab experiments, including its low cost, relative ease of synthesis, and availability. However, there are also several limitations to its use, including the potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, including the development of new pharmacological treatments for addiction, the identification of new drug targets for the treatment of psychiatric disorders, and the investigation of the long-term effects of synthetic cathinones on the brain and body. Additionally, further studies are needed to better understand the mechanisms of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one and to identify potential therapeutic applications for this compound.
Synthesemethoden
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one can be synthesized through a multi-step process that involves the condensation of pyridine-3-carboxylic acid with 3,5-dimethylpiperidin-1-amine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been used in a variety of scientific research applications, including studies on the effects of synthetic cathinones on the central nervous system, the development of new pharmacological treatments for addiction, and the identification of new drug targets for the treatment of psychiatric disorders.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-8-13(2)11-17(10-12)15(18)6-5-14-4-3-7-16-9-14/h3-4,7,9,12-13H,5-6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWWSQCROMDKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)




![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)

![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)


